
Methyl 5-bromo-4-nitropicolinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-bromo-4-nitropicolinate is a chemical compound with the molecular formula C7H5BrN2O4 It is a derivative of picolinic acid, where the hydrogen atoms at positions 5 and 4 of the pyridine ring are substituted with bromine and nitro groups, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 5-bromo-4-nitropicolinate can be synthesized through a multi-step process involving the bromination and nitration of picolinic acid derivatives. One common method involves the following steps:
Bromination: Picolinic acid is first brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Nitration: The brominated product is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-bromo-4-nitropicolinate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Products include various substituted picolinates depending on the nucleophile used.
Reduction: The major product is methyl 5-amino-4-nitropicolinate.
Oxidation: Oxidation products are less common but may include over-oxidized derivatives.
Applications De Recherche Scientifique
Methyl 5-bromo-4-nitropicolinate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic or optical properties.
Mécanisme D'action
The mechanism of action of methyl 5-bromo-4-nitropicolinate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine and nitro groups can influence the compound’s binding affinity and specificity, thereby modulating its biological activity. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate the pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-nitropicolinate: Similar structure but lacks the bromine atom. It is used in similar applications but may have different reactivity and properties.
Methyl 5-bromopyridine-3-carboxylate: Similar structure but lacks the nitro group.
Uniqueness
Methyl 5-bromo-4-nitropicolinate is unique due to the presence of both bromine and nitro groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex molecules and potential drug candidates.
Propriétés
Formule moléculaire |
C7H5BrN2O4 |
|---|---|
Poids moléculaire |
261.03 g/mol |
Nom IUPAC |
methyl 5-bromo-4-nitropyridine-2-carboxylate |
InChI |
InChI=1S/C7H5BrN2O4/c1-14-7(11)5-2-6(10(12)13)4(8)3-9-5/h2-3H,1H3 |
Clé InChI |
UQDBMDJZMLRICE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=NC=C(C(=C1)[N+](=O)[O-])Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



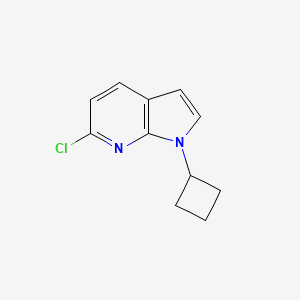
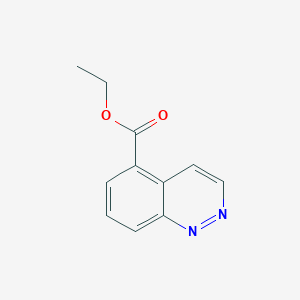

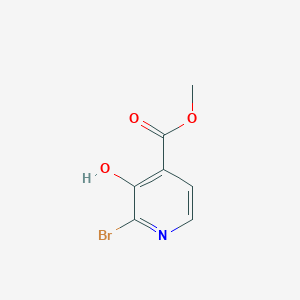
![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)

![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)
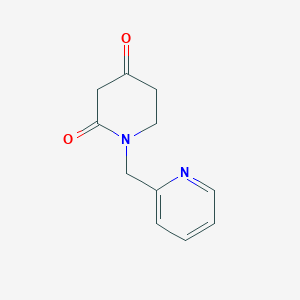
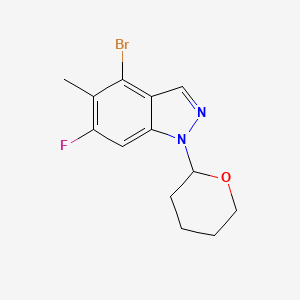
![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
![5-Bromo-2-chloro-6-methyl-1H-benzo[d]imidazole](/img/structure/B13678799.png)

